4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
Overview
Description
4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose is a complex carbohydrate derivative. It is a disaccharide composed of a galactose unit linked to a glucosamine unit, which is further modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucosamine derivative. The reaction conditions often include the use of a glycosyl donor, such as 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride, and a glycosyl acceptor, such as a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as silver triflate, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose unit can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamido moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction of the acetamido group can yield amines.
Scientific Research Applications
4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It is involved in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition.
Medicine: It is used in the development of therapeutic agents, particularly in the design of drugs targeting bacterial cell walls, as it mimics the structure of natural glycosaminoglycans.
Industry: It is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell interactions and signaling pathways. The acetamido group enhances its binding affinity and specificity for certain proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose: Another glucosamine derivative with similar structural features.
N-Acetylglucosamine: A monosaccharide that is a key component of glycosaminoglycans and glycoproteins.
Lactose: A disaccharide composed of galactose and glucose, structurally similar but lacking the acetamido group.
Uniqueness
4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose is unique due to the presence of the acetamido group, which imparts specific biochemical properties and enhances its interactions with proteins. This makes it particularly useful in the study of glycoproteins and the development of therapeutic agents.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11-,12+,13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGSSXSNNHAAL-VXTIANRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746911 | |
Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76909-76-7 | |
Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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